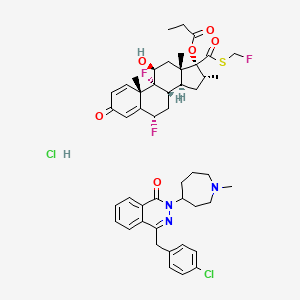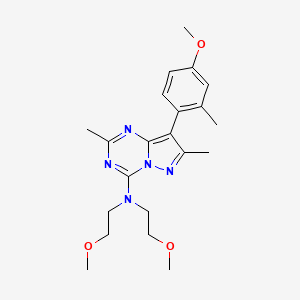![molecular formula C30H54O13 B1243200 (Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid](/img/structure/B1243200.png)
(Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid is a sophorolipid, a type of glycolipid produced by yeast, particularly from the genus Torulopsis . This compound is formed by the formal condensation of the alcoholic hydroxy group of 17-hydroxyoleic acid with β-sophorose . It is a monounsaturated fatty acid anion, resulting from the deprotonation of the carboxy group of 17-hydroxyoleic acid .
Preparation Methods
The preparation of (Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid involves microbial fermentation. Yeasts such as Torulopsis bombicola are cultivated on substrates like oleic acid or oleyl alcohol, leading to the production of sophorolipids . The fermentation process can yield significant amounts of sophorolipids, which are then isolated and purified using techniques like medium-pressure liquid chromatography (MPLC) and thin-layer chromatography (TLC) . Industrial production methods focus on optimizing cultivation conditions to maximize yield and purity.
Chemical Reactions Analysis
(Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include selenium oxide for allylic hydroxylation, osmium tetroxide for dihydroxylation, and sodium borohydride for reduction . Major products formed from these reactions include polyhydroxy fatty acids, which can contain multiple hydroxy groups in different positions along the carbon chain .
Scientific Research Applications
(Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid has diverse applications in scientific research. In chemistry, it serves as a building block for synthesizing polyhydroxy fatty acids, which are used in the production of polymers, lubricants, and surfactants . In biology and medicine, sophorolipids exhibit antimicrobial and anti-inflammatory properties, making them potential candidates for therapeutic applications . Additionally, they are used in the development of biosurfactants for environmental and industrial applications .
Mechanism of Action
The mechanism of action of (Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The compound’s sophorose moiety enhances its solubility and bioavailability, allowing it to interact with lipid bilayers and disrupt microbial cell membranes . This disruption leads to the leakage of cellular contents and eventual cell death. Additionally, the compound can modulate enzyme activity, influencing metabolic pathways and cellular responses .
Comparison with Similar Compounds
(Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid is unique among sophorolipids due to its specific structure and functional properties. Similar compounds include other sophorolipids like 17-hydroxyoctadecanoic acid sophoroside and 17-hydroxystearic acid sophoroside . These compounds share similar biosynthetic pathways and structural features but differ in their fatty acid components and specific biological activities . The presence of the hydroxyoleic acid moiety in this compound imparts distinct physicochemical properties and biological functions .
Properties
Molecular Formula |
C30H54O13 |
|---|---|
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid |
InChI |
InChI=1S/C30H54O13/c1-19(15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(33)34)40-30-28(26(38)24(36)21(18-32)42-30)43-29-27(39)25(37)23(35)20(17-31)41-29/h2-3,19-21,23-32,35-39H,4-18H2,1H3,(H,33,34)/b3-2-/t19?,20-,21-,23-,24-,25+,26+,27-,28-,29+,30-/m1/s1 |
InChI Key |
MRMIIYJPIRIFCV-QNFSESTQSA-N |
Isomeric SMILES |
CC(CCCCCC/C=C\CCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(CCCCCCC=CCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


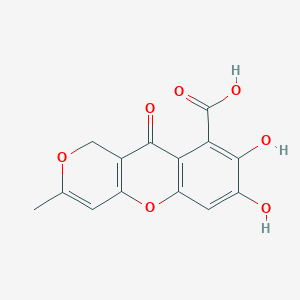
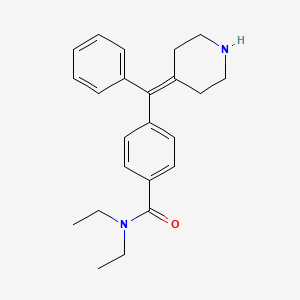


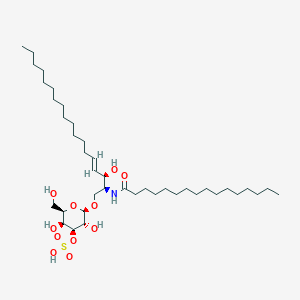
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B1243124.png)

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)
![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate](/img/structure/B1243130.png)
![2-[[4-(3-aminophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B1243132.png)
![2-(3-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-oxo-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-N,N-dimethylacetamide](/img/structure/B1243133.png)
